molecular formula C12H12N2O2 B1456870 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid CAS No. 1236144-55-0

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

Cat. No. B1456870
M. Wt: 216.24 g/mol
InChI Key: ANRTVWAZQXYUEP-UHFFFAOYSA-N
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Description

“1-(4-Cyanobenzyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is a type of azetidine, which are four-membered nitrogen-containing heterocycles . Azetidines are known for their reactivity, which is driven by a considerable ring strain .


Synthesis Analysis

The synthesis of azetidines can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The molecular structure of “1-(4-Cyanobenzyl)azetidine-3-carboxylic acid” consists of a four-membered azetidine ring with a carboxylic acid group and a cyanobenzyl group attached .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which can be triggered under appropriate conditions . They are excellent candidates for ring-opening and expansion reactions due to their considerable ring strain .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Enantiopure Azetidine 2-Carboxylic Acids : Azetidine 2-carboxylic acids are prepared by hydrolyzing 2-cyano azetidines. These amino acids, analogues of phenylalanine, are used in the synthesis of tripeptides (Couty, Evano, & Rabasso, 2003).

  • Synthesis of Chiral Tetrasubstituted Azetidines : Tetrasubstituted azetidine-2-carboxylic acids and derivatives, possessing three chiral centers, are prepared using asymmetric copper(I)-catalyzed [3+1]-cycloaddition (Marichev et al., 2019).

Biological Applications

  • Uptake and Incorporation Studies in Arabidopsis Thaliana and Escherichia Coli : Azetidine-2-carboxylic acid is used in the study of proline metabolism and protein conformation. Its specific activity is suitable for uptake and incorporation studies in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).

  • Effect on Ion Uptake and Release in Barley Roots : Azetidine 2-carboxylic acid is used to investigate the relationship between protein synthesis and ion transport in barley roots, affecting both ion uptake and release to the xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Environmental and Food Chain Impact

  • Presence in the Food Chain : Azetidine-2-carboxylic acid, found in sugar beets and table beets, is misincorporated in place of proline in many species, including humans. Its presence in sugar beet byproducts used as livestock feed raises concerns about its role in the food chain (Rubenstein et al., 2009).

properties

IUPAC Name

1-[(4-cyanophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-5-9-1-3-10(4-2-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRTVWAZQXYUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 4-formylbenzonitrile (2.88 g, 22.0 mmol), azetidine-3-carboxylic acid (2.02 g, 20 mmol), and acetic acid (1.15 mL, 20.0 mmol) in dichloromethane (20 mL) and methanol (80 mL) was stirred at room temperature for 1 h. Sodium triacetoxyborohydride (6.78 g, 32.0 mmol) was added and stirring was continued at room temperature for 18 hr. The volatiles were removed under reduced pressure, and the residue was partitioned between water (50 mL) and diethyl ether (50 mL). The aqueous phase was washed with diethyl ether (50 mL) and was then concentrated to dryness. The residue was dissolved in water (20 mL) and loaded onto a 2.5×20 cm HP-20 column [Preparation of HP-20 Gel: ˜400 ml of dry, unused MCI CHP-20 Gel (75-150 micron) was swelled in methanol for 24 hrs. The gel was filtered and rinsed with 1 liter of methanol. It was then transferred to a bottle for storage under methanol. Immediately before use, the desired amount of gel was rinsed thoroughly with 20 volumes of water]. The column was eluted with 240 mL of water and 400 mL of methanol. The product containing fractions were concentrated and co-evaporated from ethanol and ethyl acetate/heptane to afford 1-(4-cyanobenzyl)azetidine-3-carboxylic acid (3.25 g, 15.0 mmol, 75% yield) as a white solid. MS: (M+H)=217.18. 1H NMR (400 MHz, MeOD) δ ppm 3.39 (m, 1H), 4.08 (m, 4H), 4.32 (s, 2H), 7.63 (d, J=8.3 Hz, 2H), and 7.82 (d, J=8.3 Hz, 2H).
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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